molecular formula C5H2ClF3N2O B1357562 4-Chloro-2-(trifluoromethoxy)pyrimidine CAS No. 1261494-46-5

4-Chloro-2-(trifluoromethoxy)pyrimidine

Cat. No.: B1357562
CAS No.: 1261494-46-5
M. Wt: 198.53 g/mol
InChI Key: FWGNOSGINDVSLM-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)pyrimidine is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position and a trifluoromethoxy group at the 2-position on the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-Chloro-2-(trifluoromethoxy)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 2,4-Dichloropyrimidine

Uniqueness

4-Chloro-2-(trifluoromethoxy)pyrimidine is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

4-chloro-2-(trifluoromethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-3-1-2-10-4(11-3)12-5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGNOSGINDVSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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